2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile

Pyridine Chemistry Hydrolysis Yield Building Block Reactivity

Sourcing a polyfunctional pyridine with a precise 2-Me/4-CN/6-SMe substitution pattern is challenging. This compound provides the exact regioisomer needed for orthogonal elaboration. - 4-CN group: Enables sequential hydrolysis, reduction, or thioamidation. - 6-SMe handle: Allows staged oxidation to sulfinyl/sulfonyl for pharmacophore diversity. - 2-Me blocking group: Prevents unwanted functionalization, ensuring high chemoselectivity. Purity: ≥95% (typical). Ideal for constructing 2,4,6-trisubstituted pyridine libraries for CNS or agrochemical programs.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Cat. No. B13255146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)SC)C#N
InChIInChI=1S/C8H8N2S/c1-6-3-7(5-9)4-8(10-6)11-2/h3-4H,1-2H3
InChIKeyWIVMDJGJZYTYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile: Regiospecific Synthesis Building Block


2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile (CAS 1595853-40-9) is a polyfunctional pyridine scaffold simultaneously bearing a 4-cyano group, a 2-methyl group, and a 6-methylsulfanyl group . This specific substitution pattern creates a unique electronic and steric environment, positioning it as a key intermediate for constructing 4-substituted pyridines via cyano-group transformations and for further elaboration at the 6-position through oxidation or displacement of the thioether [1]. The compound is commercially available with a typical purity specification of 95% .

4‑Cyano Transformation

Enables hydrolysis to carboxylic acid or thioamidation for library synthesis.

6‑Methylsulfanyl Oxidation Handle

Defined route to sulfinyl/sulfonyl derivatives via selective oxidation or displacement.

2‑Methyl Blocking Group

Modulates ring electronics and prevents undesired 2‑position functionalization.

2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile: Analog Substitution Risks


Substituting 2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile with a regioisomeric or de-methyl analog is not chemically conservative. The 4-cyano group's reactivity in hydrolysis or thioamidation is highly sensitive to the electronic effects of the adjacent substituents; the presence of the 2-methyl group modulates the ring's electron density differently than a 2-H or 2-chloro analog, directly impacting reaction yields [1]. Furthermore, the 6-methylsulfanyl group is a defined synthetic handle for oxidation to the sulfinyl/sulfonyl oxidation states, a transformation whose chemoselectivity and yield can be compromised if the 2-position substitution pattern is altered, leading to divergent downstream products [2].

2‑Position Substitution Sensitivity

Replacing 2‑methyl with H or Cl alters pyridine electron density, which may reduce 4‑cyano hydrolysis yield compared to the reported class benchmark.

Chemoselectivity Drift

Oxidation selectivity at the 6‑methylsulfanyl group can shift if the 2‑position pattern changes, leading to divergent downstream products.

2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile vs. Closest Analogs


2-Methyl vs. Des-Methyl Analog: Hydrolysis Yield

In a general study of 2-substituted 4-cyanopyridine hydrolysis, the presence of a 2-methyl substituent was reported to deliver the corresponding isonicotinic acid in a yield range of 60–80%, a benchmark for this transformation class [1]. The des-methyl analog, 2-(methylthio)isonicotinonitrile, lacks this specific 2-methyl activation. No direct head-to-head hydrolysis yield data for 2-methyl-6-(methylsulfanyl)pyridine-4-carbonitrile versus 2-(methylthio)isonicotinonitrile was identified in primary sources, necessitating experimental verification for procurement decisions.

Hydrolysis Yield
Class‑level inference
No direct data for target
2‑Methyl may influence hydrolysis; verify experimentally.
Class‑level trend 60–80% for 2‑substituted 4‑cyanopyridines.
Pyridine Chemistry Hydrolysis Yield Building Block Reactivity

4-Cyano vs. 3-Cyano Regioisomer Reactivity

The 4-cyano regioisomer 2-methyl-6-(methylsulfanyl)pyridine-4-carbonitrile provides a distinct synthetic vector compared to its 3-cyano counterpart, 2-methyl-6-(methylthio)nicotinonitrile (CAS 1355231-14-9). In cardiovascular research, 2-methylthio-substituted pyridine-3-carbonitriles were oxidized to sulfinyl and sulfonyl derivatives and further converted to carboxamides, establishing a defined structure-activity relationship (SAR) for the 3-carboxamide series [1]. No analogous series for the 4-carbonitrile regioisomer has been reported, indicating a unique, unexploited chemical space. Direct comparative reactivity data between the two regioisomers is absent from the literature.

Regioisomer Reactivity
Class‑level inference
No published SARvs.Established cardiovascular SAR
4‑Cyano scaffold represents unexplored chemical space versus 3‑cyano series.
Cardiovascular SAR reported only for 3‑cyano regioisomer.
Regiochemistry Cardiovascular Activity Pyridine-3-carbonitrile

Lipophilicity & TPSA: 2-Methyl vs. Des-Methyl Analog

Computed physicochemical properties differentiate the target compound from its simplest des-methyl analog 2-(methylthio)isonicotinonitrile (CAS 180790-90-3). The 2-methyl substitution increases the calculated lipophilicity (XLogP3) from a predicted ~1.3 for the unsubstituted analog to 1.8 for 2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile [1][2]. This difference of approximately 0.5 log units is within the range meaningful for tuning passive membrane permeability, a critical parameter in early drug discovery. The Topological Polar Surface Area (TPSA) of the target compound is computed at 62 Ų, identical to the analog, indicating the lipophilicity shift is achieved without altering hydrogen-bonding capacity [1].

Lipophilicity & TPSA
Computed property
ΔXLogP3 ≈ +0.5TPSA unchanged: 62 Ų
Higher lipophilicity without TPSA penalty may support passive permeability research.
Based on PubChem XLogP3 3.0 algorithm.
Physicochemical Profile ADME Prediction XLogP3

2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile Application Scenarios


Exploratory Medicinal Chemistry: Novel 4-Substituted Pyridine Scaffolds

The unexplored SAR of the 4-carbonitrile regioisomer makes this compound a strategic building block for libraries targeting cardiovascular or CNS indications. The methylsulfanyl group provides a handle for oxidation to sulfinyl/sulfonyl, creating three-dimensional pharmacophore diversity that is absent in the well-precedented 3-cyano pyridine analog series [1].

Lipophilicity Tuning for Agrochemical Foliar Uptake

The computed XLogP3 of 1.8 is in the optimal range for foliar absorption of systemic agrochemicals. Procurement of this specific 2-methyl analog over the 2-H analog (predicted XLogP ~1.3) provides a lipophilicity gain that can be critical for achieving sufficient cuticular penetration without adding molecular weight [1].

Custom Synthesis of Advanced Intermediates: Orthogonal Protecting Group Strategy

The 4-cyano group is a latent carboxylic acid or amide, while the 6-methylsulfanyl group can be orthogonally oxidized or displaced. This orthogonal reactivity allows for the stepwise construction of complex 2,4,6-trisubstituted pyridines. The 2-methyl group serves as a blocking group that prevents unwanted functionalization at that position, a key advantage over the 2-H analog [2].

Application
Selection Property
Validation Focus
Exploratory Medicinal Chemistry
Unexplored 4‑cyano regiospecific space
Oxidation and derivatization profiling
Agrochemical Foliar Uptake Research
Computed lipophilicity (XLogP3) and TPSA balance
Foliar penetration model studies
Custom Advanced Intermediate Synthesis
Orthogonal cyano/methylsulfanyl reactivity
Stepwise derivatization and protecting group strategy
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